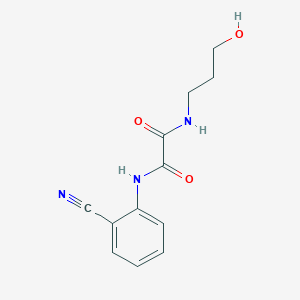

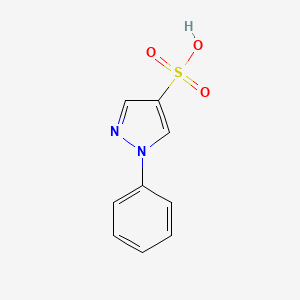

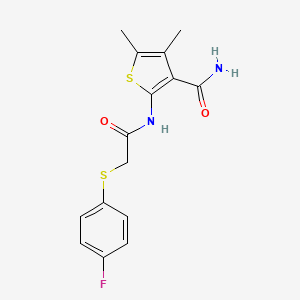

N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide, also known as CH-223191, is a small molecule compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in the immune response, cell differentiation, and metabolism.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides or triflates. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide serves as an organoboron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound rapidly undergoes transmetalation with palladium(II) complexes, facilitating the formation of complex molecules .

Piperidine Derivatives Synthesis

Piperidine derivatives find applications in medicinal chemistry, agrochemicals, and materials science. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide could serve as a precursor for these valuable derivatives .

Phenol Derivatives

Phenols are essential compounds with diverse applications. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide contains a phenolic hydroxyl group, making it relevant for studies related to phenol chemistry. Phenols are used in pharmaceuticals, antioxidants, and polymer synthesis .

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPPAGALAZEXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

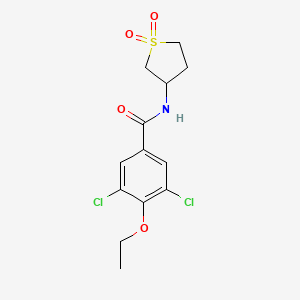

![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)

![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)

![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)